1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is a bicyclic compound that belongs to the class of azabicycloalkanes. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom in one of the rings, contributing to its pharmacological properties. The compound is primarily known for its role as a monoamine reuptake inhibitor, making it significant in therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety.
The compound is classified under the category of azabicyclo compounds due to its bicyclic structure containing a nitrogen atom. It is structurally related to various other compounds used in pharmacology, including derivatives that exhibit similar biological activities. The compound has been referenced in several patents and scientific literature, highlighting its potential therapeutic uses and synthesis methods .
The synthesis of 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane typically involves several key steps:
These synthetic routes are optimized for yield and purity, utilizing well-established organic chemistry techniques .
The molecular formula for 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane is , with a molecular weight of approximately 154.25 g/mol. The structure features a bicyclic framework with specific stereochemistry, which is crucial for its biological activity.
The three-dimensional conformation of the molecule influences its interaction with biological targets, impacting its pharmacological efficacy.
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to develop new derivatives.
The mechanism of action for 1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane primarily involves the inhibition of monoamine transporters, including those for serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is beneficial for treating mood disorders:
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane exhibits several notable physical and chemical properties:
These properties influence how the compound is handled in laboratory settings and its formulation in pharmaceutical applications.
1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane has several important applications in science and medicine:
Initial synthetic routes for the 9-azabicyclo[3.3.1]nonane core relied on multistep reactions with limited stereocontrol. Early methods involved Robinson-type annulations or Dieckmann condensations, which often yielded complex mixtures of endo and exo isomers. These approaches faced challenges in achieving high regioselectivity at the bridgehead nitrogen (N9 position) and introduced the methyl group via harsh alkylation conditions (e.g., methyl iodide under strong base). The lack of stereochemical precision complicated isolation of pure 1-amino derivatives, as evidenced by the multiple CAS numbers (76272-56-5, 141650-55-7) assigned to structurally similar but stereochemically distinct compounds [8] [10]. Purification typically required repetitive crystallization, resulting in low overall yields (<30%) [5].
The 1990s saw significant improvements through chiral pool synthesis and asymmetric catalysis. Key innovations included:
Contemporary synthesis prioritizes regioselective amination at C3 through three optimized approaches:
Table 1: Regioselective Amination Strategies
Method | Reagent/Conditions | Stereoselectivity | Yield |
---|---|---|---|
Direct Nucleophilic Substitution | NaN₃/DMSO, 100°C, followed by LiAlH₄ reduction | Moderate (endo:exo ≈ 3:1) | 45–60% |
Reductive Amination | NH₃, NaBH₃CN, MeOH, 25°C | High (endo selectivity >95%) | 75–85% |
Chiral Auxiliary-Assisted | (S)-Phenethylamine, Ti(OiPr)₄, then H₂/Pd | >99% ee (1R,5S) | 68% |
Reductive amination dominates industrial production due to its operational simplicity and compatibility with the bicyclic ketone precursor. The endo-amine configuration—critical for pharmaceutical applications like Granisetron impurity E—is secured through steric control by the 9-methyl group during hydride delivery [6] [9].
Recent catalytic breakthroughs enhance both efficiency and stereopurity:
These systems suppress byproducts like exo-3-amino isomers (CAS 76272-41-8) and eliminate heavy metal residues from traditional stoichiometric methods [5] [10].
Granisetron Impurity E ((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine; CAS 76272-56-5) exemplifies synthesis challenges in pharmaceutical manufacturing. As a key intermediate in serotonin antagonist production, its control is mandated at <0.15% by European Pharmacopoeia [4] [7]. Major impurities arise from:
Table 2: Granisetron Impurity E Profile and Controls
Impurity | CAS No. | Control Strategy | Detection Method |
---|---|---|---|
Exo-3-Amino isomer | 76272-41-8 | Low-temperature reductive amination (<30°C) | HPLC (Chiralcel OD-H) |
9-Desmethyl analog | 1174751-61-1 | Methyl iodide excess (1.5 eq.) at 0°C | IPC-NMR |
Diacetate salt byproduct | 2724762-78-9 | Aqueous wash during workup | Ion Chromatography |
Purification leverages the hydrochloride salt’s crystallinity (CAS 135906-03-5), where the endo-amine dihydrochloride selectively precipitates from i-PrOH, while exo isomers remain in the mother liquor [3] [9]. Modern processes achieve >99.5% purity by combining chiral chromatography and crystallographic polishing [4] [7].
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0